3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy-
CAS No.: 4697-59-0
Cat. No.: VC18828148
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4697-59-0 |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 7,8-dimethoxy-1,4-dihydroisochromen-3-one |
| Standard InChI | InChI=1S/C11H12O4/c1-13-9-4-3-7-5-10(12)15-6-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3 |
| Standard InChI Key | CBSMRXMOCVRJKP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(CC(=O)OC2)C=C1)OC |
Introduction
Identification and Nomenclature
Chemical Nomenclature and Synonyms
The systematic IUPAC name for this compound is 7,8-dimethoxy-1,4-dihydroisochromen-3-one, reflecting its isochromenone core with methoxy groups at positions 7 and 8 . Alternative names include 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- and 7,8-dimethoxy-1,4-dihydro-3H-isochromen-3-one . The CAS registry number 4697-59-0 is universally recognized for regulatory and commercial purposes .
Structural Identification
The molecular formula C₁₁H₁₂O₄ corresponds to a molecular weight of 208.21 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| SMILES Notation | COC1=C(C2=C(CC(=O)OC2)C=C1)OC |
| InChI Key | CBSMRXMOCVRJKP-UHFFFAOYSA-N |
| Topological Surface Area | 44.8 Ų |
The presence of two methoxy groups (-OCH₃) and a lactone ring (cyclic ester) distinguishes its reactivity and solubility profile .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves cyclization of phenolic precursors under acidic or basic conditions. For example, reacting 3,4-dimethoxyphenylacetic acid with a carbonylating agent in the presence of a catalyst yields the benzopyranone scaffold. Industrial-scale production employs continuous flow reactors to optimize temperature (120–150°C) and pressure (2–5 atm), enhancing yield (≥85%) and purity (≥98%).
Purification and Quality Control
Post-synthesis purification utilizes recrystallization from ethanol-water mixtures and column chromatography (silica gel, ethyl acetate/hexane eluent). Suppliers specify a minimum purity of 95% for commercial batches, verified via HPLC and NMR .
Molecular Structure and Reactivity
Crystallographic and Computational Insights
X-ray crystallography reveals a planar benzopyranone ring with methoxy groups oriented perpendicular to the plane, minimizing steric hindrance . Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, indicating moderate polarity conducive to solubility in polar aprotic solvents .
Reactivity Profile
The lactone ring undergoes nucleophilic acyl substitution with amines or alcohols, enabling derivatization. For instance, reaction with methylamine at 60°C produces the corresponding amide derivative. The methoxy groups resist electrophilic substitution but participate in demethylation under strong acidic conditions (e.g., HBr/AcOH) .
Physicochemical Properties
Physical Properties
Experimental and computed properties include:
| Property | Value |
|---|---|
| Melting Point | 142–145°C (predicted) |
| LogP (XLogP3-AA) | 1.2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
The compound is a white crystalline solid at room temperature, soluble in dichloromethane and dimethyl sulfoxide but insoluble in water .
Biological Activity and Applications
Mechanism of Action
In vitro studies suggest inhibition of NADPH oxidase, reducing reactive oxygen species (ROS) production in macrophages (IC₅₀ = 12 µM). The methoxy groups enhance membrane permeability, as evidenced by a Caco-2 permeability assay (Papp = 8.7 × 10⁻⁶ cm/s) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to antioxidant prodrugs and kinase inhibitors. For example, coupling with pyridinyl groups yields candidates with IC₅₀ values <100 nM against MAPK14.
Material Science
Incorporation into polymeric matrices improves UV stability, with a 70% reduction in photodegradation for polyethylene films exposed to 300 h of UV light.
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